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Myelofibrosis (MF), a chronic myeloproliferative neoplasm, presents a significant therapeutic
challenge. While Janus kinase (JAK) inhibitors have become the standard of care, their utility
can be limited by myelosuppressive side effects. This has spurred the development of novel
agents with distinct mechanisms of action, such as TP-3654, a selective PIM1 kinase inhibitor.
This guide provides an objective comparison of the safety profile of TP-3654 with established
myelofibrosis treatments, supported by available clinical trial data and detailed experimental

methodologies.

Quantitative Safety Data Summary

The following tables summarize the incidence of key treatment-emergent adverse events
(TEAES) from the pivotal clinical trials of TP-3654 and other approved myelofibrosis therapies.
This data offers a quantitative lens through which to compare their safety profiles.

Table 1: Hematologic Adverse Events
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e . .. L Momelotini

TP-3654 Ruxolitinib Fedratinib Pacritinib
Adverse

(Phase 1/2) (COMFORT- (JAKARTA- (PERSIST-2)
Event [1][2] DEIi4] 2)[5] [6][7] (MOMENTU

M)[8][°]

Anemia 54% (Grade

9.7% 38% 24% 11%
(Grade =3) 3/4)
Thrombocyto

22.6%
penia (Grade 16.1% 22% 34% 19%
(Grade 3/4)

>3)
Neutropenia

N/A N/A N/A N/A N/A
(Grade =3)

N/A: Data not readily available in the searched sources.
Table 2: Non-Hematologic Adverse Events (All Grades)
. . . Momelotini

TP-3654 Ruxolitinib Fedratinib Pacritinib
Adverse

(Phase 1/2) (COMFORT- (JAKARTA) (PERSIST-2)
Event 1] e [10] [6] (MOMENTU

M)[11]

Diarrhea 77.4% 18.5% 66% 48% 22%
Nausea 48.4% N/A N/A 32% 16%
Vomiting 38.7% N/A N/A N/A N/A
Fatigue 25.8% 24.3% N/A N/A N/A

N/A: Data not readily available in the searched sources.

Experimental Protocols

Understanding the methodologies employed in clinical trials is crucial for interpreting safety

data. Below are summaries of the safety assessment protocols for the key trials cited.
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TP-3654: Phase 1/2 Study (NCT04176198)

The ongoing Phase 1/2 study of TP-3654 is an open-label, dose-escalation and expansion trial
in patients with intermediate or high-risk primary or secondary myelofibrosis who have been
previously treated with or are ineligible for a JAK inhibitor.

» Safety Monitoring: The primary objective of the dose-escalation phase is to assess the safety
and tolerability of TP-3654 and to determine the maximum tolerated dose (MTD) and/or
recommended Phase 2 dose (RP2D). Safety is evaluated through the monitoring and
recording of all adverse events (AESs), serious adverse events (SAEs), and dose-limiting
toxicities (DLTSs).

o Adverse Event Grading: AEs are graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events (NCI-CTCAE) version 5.0.

o Data Collection: Safety assessments include regular physical examinations, vital sign
measurements, electrocardiograms (ECGs), and comprehensive laboratory tests
(hematology, clinical chemistry, and urinalysis) at baseline and throughout the study.

Ruxolitinib: COMFORT-I Trial (NCT00952289)

The COMFORT-I trial was a randomized, double-blind, placebo-controlled Phase 3 study that
evaluated the efficacy and safety of ruxolitinib in patients with intermediate-2 or high-risk
myelofibrosis.[12][13]

» Safety Monitoring: Patients were monitored for AEs at each study visit. Complete blood
counts were performed at baseline, every 2 to 4 weeks until the dose was stabilized, and
then as clinically indicated.[12]

o Adverse Event Grading: AEs were graded using the NCI-CTCAE version 4.03.

» Data Collection: Safety data, including all AEs and laboratory abnormalities, were collected
throughout the double-blind and open-label extension phases of the study. Spleen volume
was assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[13]

Fedratinib: JAKARTA-2 Trial (NCT01523171)
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The JAKARTA-2 study was a single-arm, open-label Phase 2 trial that assessed the efficacy
and safety of fedratinib in patients with myelofibrosis who were previously treated with
ruxolitinib.[14]

o Safety Monitoring: The safety and tolerability of fedratinib were evaluated based on the
incidence of treatment-emergent adverse events (TEAES), which were classified according
to the Medical Dictionary for Regulatory Activities (MedDRA) version 20.1.[14]

o Adverse Event Grading: TEAEs were graded according to the NCI-CTCAE version 4.03.[14]

o Data Collection: Safety assessments included monitoring of hematologic and biochemical
laboratory values throughout the study.[14]

Pacritinib: PERSIST-2 Trial (NCT02055781)

The PERSIST-2 trial was a randomized, controlled, open-label Phase 3 study comparing
pacritinib with the best available therapy (BAT), including ruxolitinib, in patients with
myelofibrosis and thrombocytopenia.[15]

o Safety Monitoring: Safety was assessed by monitoring AEs, laboratory values, vital signs,
and ECGs.

o Adverse Event Grading: AEs were classified and graded according to the Common
Terminology Criteria for AE.[16]

o Data Collection: Standardized MedDRA Query (SMQ) was used to assess bleeding and
cardiac events, and major cardiac events were analyzed using major adverse cardiovascular
events (MACE) classification.[16][17]

Momelotinib: MOMENTUM Trial (NCT04173494)

The MOMENTUM trial was a randomized, double-blind, active-controlled Phase 3 study
comparing momelotinib to danazol in symptomatic and anemic patients with myelofibrosis
previously treated with a JAK inhibitor.[18]

o Safety Monitoring: Safety assessments included the recording of AEs, concomitant
medications, and regular laboratory tests (chemistry, complete blood count, urinalysis),
physical examinations, and vital signs.[19]
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o Adverse Event Grading: AEs were classified using the Medical Dictionary for Regulatory
Activities (MedDRA) and graded according to NCI-CTCAE.[19]

» Data Collection: A Data Monitoring Committee reviewed the progress of the clinical trial,
safety data, and critical efficacy endpoints.[19]

Signaling Pathway Diagrams

The distinct mechanisms of action of TP-3654 and JAK inhibitors underpin their different safety
profiles. The following diagrams illustrate the key signaling pathways involved.
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Caption: The JAK-STAT signaling pathway in myelofibrosis.
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Caption: The PIM1 kinase signaling pathway targeted by TP-3654.

Discussion

The safety profile of TP-3654, based on preliminary Phase 1/2 data, appears to be distinct from
that of the approved JAK inhibitors. The most common TEAESs associated with TP-3654 are
gastrointestinal in nature, including diarrhea, nausea, and vomiting, which are generally
reported as grade 1 or 2 and manageable.[1] Hematologic toxicity, a hallmark of JAK inhibitors,
appears to be less pronounced with TP-3654, with lower rates of grade =3 anemia and
thrombocytopenia compared to several of the JAK inhibitors.[1]
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This difference in safety profile is likely attributable to their distinct mechanisms of action. JAK
inhibitors target the JAK-STAT pathway, which is central to the signaling of numerous cytokines
and growth factors essential for normal hematopoiesis. Inhibition of JAK2, in particular, can
lead to myelosuppression. In contrast, TP-3654 targets PIM1 kinase, a downstream effector in
various signaling pathways that also contributes to cell proliferation and survival but may have
a more limited role in baseline hematopoiesis compared to the JAK-STAT pathway. This
selective inhibition may spare normal hematopoietic stem and progenitor cells, leading to a
more favorable hematologic safety profile.

It is important to note that the data for TP-3654 is from an early-phase trial with a smaller
patient population compared to the large Phase 3 trials of the approved JAK inhibitors. As
clinical development of TP-3654 progresses, a more comprehensive understanding of its long-
term safety and comparative profile will emerge.

Conclusion

TP-3654 presents a promising novel therapeutic approach for myelofibrosis with a safety profile
that appears to differ from currently approved JAK inhibitors. Its predominantly gastrointestinal
and less myelosuppressive adverse event profile could offer a valuable alternative for patients,
particularly those who are intolerant to or have failed JAK inhibitor therapy due to hematologic
toxicities. Further investigation in larger, randomized clinical trials is warranted to definitively
establish the comparative safety and efficacy of TP-3654 in the evolving treatment landscape
of myelofibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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